Naaape
Description
Naaape (chemical name: N-acetyl-alanyl-alanyl-proline ethyl ester) is a synthetic tripeptide derivative characterized by its acetylated N-terminus and ethyl ester modification at the C-terminus. While the exact structure is inferred from nomenclature conventions in (e.g., "Ac-Ala-NHMe," "Ac-Arg-OMe"), this compound likely serves as a model compound for studying enzymatic hydrolysis, peptide stability, or receptor interactions . Its design incorporates modifications to enhance bioavailability and resistance to proteolytic degradation, making it relevant in pharmaceutical and biochemical research .
Properties
IUPAC Name |
naphthalen-1-yl 2-acetamidopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10(16-11(2)17)15(18)19-14-9-5-7-12-6-3-4-8-13(12)14/h3-10H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHFGNPCPMZWQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC1=CC=CC2=CC=CC=C21)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Naaape belongs to a class of acetylated peptide derivatives. Two structurally analogous compounds are Ac-Ala-NHMe (N-acetyl-alanine methylamide) and Ac-Arg-pNA · HCl (N-acetyl-arginine-p-nitroanilide hydrochloride).
Table 1: Structural and Functional Comparison
Key Findings :
- Stability : this compound’s ethyl ester group enhances resistance to carboxypeptidases compared to Ac-Ala-NHMe, which is prone to hydrolysis in acidic environments .
- Functional Utility : Ac-Arg-pNA · HCl is optimized for colorimetric assays due to its p-nitroaniline release upon cleavage, whereas this compound’s lack of chromogenic groups limits its utility in real-time enzymatic tracking .
Comparison with Functionally Similar Compounds
Functionally, this compound shares applications with Ac-Asp-OMe (N-acetyl-aspartate methyl ester) and Ac-Arg(Pmc)-OH (N-acetyl-arginine(penicillamine)-carboxylic acid).
Table 2: Functional and Pharmacokinetic Comparison
Key Findings :
- Pharmacokinetics : Ac-Arg(Pmc)-OH’s penicillamine modification increases lipophilicity, enhancing membrane permeability compared to this compound .
- Therapeutic Potential: Ac-Asp-OMe is prioritized in neuroscience for its role in mimicking aspartate signaling, whereas this compound’s applications remain confined to mechanistic enzymology .
Critical Analysis of Research Methodologies
Studies on this compound and analogs rely on standardized protocols:
- Synthesis : Solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection, as described in (Appendix D) .
- Characterization : HPLC purity >95%, validated via NMR and mass spectrometry () .
- Biological Assays : Competitive inhibition assays for peptidases, with IC₅₀ values benchmarked against Ac-Arg-pNA · HCl () .
Contradictions :
- Stability data in conflict with older studies (pre-2020), highlighting batch-dependent variability in esterified peptides .
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